2,3-Bis(3,5-difluorophenyl)quinoxaline
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Overview
Description
2,3-Bis(3,5-difluorophenyl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with two 3,5-difluorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(3,5-difluorophenyl)quinoxaline typically involves the condensation of 3,5-difluoroaniline with a suitable diketone, such as benzil. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(3,5-difluorophenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under mild conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated quinoxaline derivatives.
Scientific Research Applications
2,3-Bis(3,5-difluorophenyl)quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Bis(3,5-difluorophenyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in its role as an antimicrobial agent, the compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to cell death . In cancer research, it targets kinase enzymes, thereby inhibiting cell signaling pathways that promote tumor growth and survival .
Comparison with Similar Compounds
2,3-Bis(phenylamino)quinoxaline: Known for its potent antimicrobial activity against resistant bacterial strains.
Dibenzo[f,h]furo[2,3-b]quinoxaline: Used in OLEDs for its deep blue fluorescence properties.
Uniqueness: 2,3-Bis(3,5-difluorophenyl)quinoxaline stands out due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. The fluorine atoms also contribute to its unique electronic properties, making it highly suitable for applications in optoelectronics and medicinal chemistry .
Properties
CAS No. |
870136-70-2 |
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Molecular Formula |
C20H10F4N2 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
2,3-bis(3,5-difluorophenyl)quinoxaline |
InChI |
InChI=1S/C20H10F4N2/c21-13-5-11(6-14(22)9-13)19-20(12-7-15(23)10-16(24)8-12)26-18-4-2-1-3-17(18)25-19/h1-10H |
InChI Key |
LNNVLYOEIMVUEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC(=C3)F)F)C4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
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